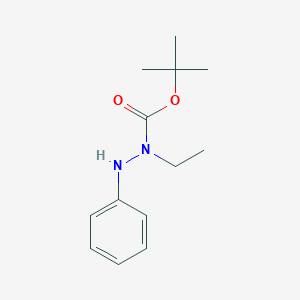

tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate

説明

Evolution of Hydrazine (B178648) Chemistry in Synthetic Organic Transformations

The journey of hydrazine (N₂H₄) in chemistry began with its first synthesis by Theodor Curtius in 1887. Initially explored for its reactive nature, the applications of hydrazine and its derivatives have expanded dramatically over the decades. Early work by pioneers like Emil Fischer, who synthesized phenylhydrazine (B124118) in 1875, laid the groundwork for the development of a vast array of hydrazine-based reagents and reactions.

Historically, hydrazines have been instrumental in fundamental transformations such as the Wolff-Kishner reduction, for the deoxygenation of aldehydes and ketones, and the Fischer indole (B1671886) synthesis, a cornerstone in the preparation of indole ring systems. The reactivity of the N-N bond and the nucleophilicity of the nitrogen atoms have made hydrazines valuable precursors for the synthesis of a diverse range of heterocyclic compounds, including pyrazoles, pyridazines, and triazoles. The development of substituted hydrazines has further broadened their applicability, allowing for fine-tuning of their steric and electronic properties to achieve specific synthetic outcomes.

Significance of Carbamate-Protected Hydrazines as Versatile Synthetic Intermediates

Despite their synthetic utility, the high reactivity and potential toxicity of many hydrazine derivatives necessitate careful handling and strategic protection of one or both nitrogen atoms. The introduction of carbamate (B1207046) protecting groups, particularly the tert-butoxycarbonyl (Boc) group, has been a significant advancement in hydrazine chemistry. The Boc group offers a robust yet readily cleavable means of temporarily masking the reactivity of a nitrogen atom, allowing for selective transformations at other positions of the molecule.

The use of Boc-protected hydrazines provides several advantages in organic synthesis. It allows for the controlled, stepwise introduction of substituents onto the hydrazine scaffold, preventing undesired side reactions such as over-alkylation or acylation. This strategy is crucial in the synthesis of unsymmetrically substituted hydrazines, which are valuable precursors for a variety of complex molecules. Furthermore, the Boc group can influence the regioselectivity of reactions and enhance the stability and handling of hydrazine intermediates. The facile removal of the Boc group under acidic conditions, which are orthogonal to many other protecting groups, makes it an ideal choice for multi-step synthetic sequences.

Contextualization of tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate within Contemporary Synthetic Strategies

This compound (also known as N-Boc-N-ethyl-N'-phenylhydrazine or tert-butyl N-anilino-N-ethylcarbamate) is a prime example of a strategically designed carbamate-protected hydrazine intermediate. nih.gov Its structure incorporates the key features that make this class of compounds so valuable in modern organic synthesis. The presence of the Boc protecting group on one nitrogen atom allows for selective functionalization of the other nitrogen or other parts of the molecule. The ethyl and phenyl substituents provide specific steric and electronic properties that can be exploited in various synthetic transformations.

This particular compound serves as a versatile building block, primarily in the synthesis of nitrogen-containing heterocycles and other complex organic molecules. Its utility lies in its ability to act as a precursor to a reactive hydrazine moiety under controlled conditions. The strategic unmasking of the protected nitrogen allows for subsequent cyclization or coupling reactions, providing access to a range of molecular scaffolds. While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical candidates.

The synthesis of such protected hydrazines generally involves the reaction of the corresponding substituted hydrazine with a Boc-protection reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc anhydride), under basic conditions. This straightforward method allows for the efficient preparation of these valuable synthetic intermediates.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | tert-butyl N-anilino-N-ethylcarbamate |

| CAS Number | 934391-35-2 |

| Molecular Formula | C₁₃H₂₀N₂O₂ |

| Molecular Weight | 236.31 g/mol |

| Synonyms | N-Boc-N-ethyl-N'-phenylhydrazine, tert-butyl N-anilino-N-ethylcarbamate |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-anilino-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)14-11-9-7-6-8-10-11/h6-10,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGDCNYEZKMUPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OC(C)(C)C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657226 | |

| Record name | tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934391-35-2 | |

| Record name | 1,1-Dimethylethyl 1-ethyl-2-phenylhydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934391-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 1 Ethyl 2 Phenylhydrazine 1 Carboxylate and Analogous N Alkylated N Arylhydrazine 1 Carboxylates

Direct Carboxylation and Alkylation Strategies

Direct functionalization of hydrazine (B178648) derivatives offers a straightforward route to the target compounds. This typically involves the sequential or direct introduction of a tert-butoxycarbonyl (Boc) group and an alkyl group onto the hydrazine backbone.

Formation via Reaction of N-Alkylated Phenylhydrazines with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

A primary and efficient method for the synthesis of tert-butyl protected hydrazines is the direct reaction of a suitable hydrazine precursor with di-tert-butyl dicarbonate (Boc₂O). In the case of tert-butyl 1-ethyl-2-phenylhydrazine-1-carboxylate, the synthesis would commence from N-ethyl-N-phenylhydrazine. The reaction involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto a carbonyl carbon of the Boc anhydride.

This N-acylation, commonly known as Boc-protection, is a widely used strategy in organic synthesis. The reaction can often be performed under mild conditions. Interestingly, an efficient technique involves stirring the hydrazine substrate directly in molten di-tert-butyl dicarbonate without any solvent or catalyst. nih.gov This solventless approach is considered a "green chemistry" method, as it reduces waste and simplifies the work-up procedure. google.com For less reactive substrates or to expedite the reaction, a base catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (B128534) (Et₃N) in a suitable solvent like acetonitrile (B52724) may be employed. google.com The selectivity of the reaction, i.e., which nitrogen atom gets acylated, is influenced by the electronic and steric environment of the nitrogen atoms. google.com

Preparation through Sequential Carbonylation and Hydrazine Derivatization

The synthesis of hydrazine carboxylates through carbonylation pathways represents a more specialized approach. While direct carbonylation of N-alkyl-N-arylhydrazines with carbon monoxide is not a commonly cited route for this specific class of compounds, related strategies involving CO₂ as a C1 source have been explored for the synthesis of various carbazates. For instance, hydrazine and its derivatives can react with carbon dioxide, often under pressure, to form hydrazine carboxylic acids or related adducts. orgsyn.orgmdpi.com These intermediates could potentially be alkylated and esterified to yield the desired products, although this multi-step sequence is less direct than other available methods.

Another related strategy involves the reaction of hydrazides with CO₂ to form cyclic carbonyl compounds, demonstrating the utility of carbon dioxide in carbonylation reactions of hydrazine derivatives. orgsyn.org However, for the direct synthesis of tert-butyl carbazates, more established methods typically involve reacting hydrazine with reagents that already contain the tert-butoxycarbonyl moiety, such as Boc₂O or tert-butyl chloroformate. prepchem.comlibretexts.orgyoutube.com

Aryllithium Addition to Azodicarboxylate Diesters

A powerful strategy for forming the N-aryl bond in these hydrazine derivatives involves the addition of organometallic reagents to azodicarboxylates. This method allows for the creation of the N-aryl-N'-Boc protected hydrazine core structure, which can be subsequently alkylated.

Synthesis of Boc-Protected Arylhydrazines from Aryl Bromides

This methodology provides an effective route to Boc-protected arylhydrazines by utilizing aryl bromides as starting materials. chemicalbook.com The process begins with the lithiation of the aryl bromide, for example, bromobenzene, using a strong organolithium base such as tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This step generates a highly reactive aryllithium intermediate.

This intermediate is then treated in situ with an electrophilic nitrogen source, di-tert-butyl azodicarboxylate (DTBAD). The aryllithium species adds nucleophilically to one of the nitrogen atoms of the N=N double bond of DTBAD. A subsequent aqueous workup quenches the reaction, affording the di-Boc protected arylhydrazine. One of the Boc groups is often cleaved during purification or a dedicated deprotection step to yield the mono-Boc protected N-arylhydrazine, which can then be N-alkylated. chemicalbook.com This method is particularly useful for creating electron-rich arylhydrazines, which can be unstable and difficult to prepare via other routes. chemicalbook.com

Table 1: Synthesis of Boc-Protected Arylhydrazines via Aryllithium Addition

| Aryl Bromide | Azodicarboxylate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromobenzene | DTBAD | tert-Butyl 2-phenylhydrazine-1-carboxylate | ~70% | chemicalbook.com |

| 4-Bromoanisole | DTBAD | tert-Butyl 2-(4-methoxyphenyl)hydrazine-1-carboxylate | 65% | chemicalbook.com |

| 1-Bromonaphthalene | DTBAD | tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate | 58% | chemicalbook.com |

Copper-Catalyzed Addition of Arylboronic Acids to Di-tert-butyl Azodicarboxylate

An alternative and often milder approach to the arylation of hydrazines involves the copper-catalyzed addition of arylboronic acids to azodicarboxylates. researchgate.net This reaction provides aryl-substituted hydrazines in high yields under mild conditions and is tolerant of a wide variety of functional groups on the aryl ring. researchgate.net

The reaction is typically catalyzed by a simple copper salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂). The proposed mechanism involves the formation of an aryl-copper intermediate which then adds across the N=N double bond of the azodicarboxylate. For substrates where the arylboronic acid has poor solubility, using the corresponding arylboronic ester can enhance reactivity and improve yields. prepchem.comyoutube.com This method avoids the use of highly basic and pyrophoric organolithium reagents, making it a more functional-group-tolerant and safer alternative.

Table 2: Copper-Catalyzed Synthesis of N-Aryl-N',N'-di-Boc-hydrazines

| Arylboronic Acid/Ester | Azodicarboxylate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | DTBAD | Cu(OAc)₂ | Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate | 95% | researchgate.net |

| 4-Tolylboronic acid | DTBAD | Cu(OAc)₂ | Di-tert-butyl 1-(p-tolyl)hydrazine-1,2-dicarboxylate | 93% | researchgate.net |

| 3-Pyridylboronic ester | DTBAD | Cu(OAc)₂ | Di-tert-butyl 1-(pyridin-3-yl)hydrazine-1,2-dicarboxylate | 81% | prepchem.com |

Reductive Alkylation Approaches to N-Alkyl Hydrazine Derivatives

Reductive alkylation is a versatile and widely used method for the N-alkylation of amines and hydrazines. This process typically involves the reaction of a hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is subsequently reduced to the corresponding N-alkylated hydrazine. researchgate.net

This transformation can be performed in a one-pot manner, which is highly efficient. orgsyn.org For the synthesis of this compound, one would start with tert-butyl 2-phenylhydrazine-1-carboxylate and react it with acetaldehyde. The resulting hydrazone is then reduced without isolation. A variety of reducing agents can be employed, with α-picoline-borane being a particularly effective and mild reagent for this purpose, avoiding the need for toxic reagents. orgsyn.org Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The reaction conditions can be tuned to achieve mono- or di-alkylation. orgsyn.org

A related approach is the tandem reduction of an azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde. libretexts.org This method allows for the synthesis of trisubstituted hydrazine derivatives under mild conditions that suppress the cleavage of the N-N bond. libretexts.org

Table 3: Examples of Reductive Alkylation of Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine (B124118) | Benzaldehyde | α-Picoline-borane | 1-Benzyl-2-phenylhydrazine | 91% | orgsyn.org |

| Boc-hydrazine | Cyclohexanone | α-Picoline-borane | tert-Butyl 2-cyclohexylhydrazine-1-carboxylate | 95% | orgsyn.org |

| 1-Acyl-2-arylhydrazine | Carboxylic Acid | NaBH₄ | 1-Acyl-2-alkyl-2-arylhydrazine | Good |

Hydrazone Formation and Subsequent Reduction

A common pathway to N-alkylated hydrazines involves the initial formation of a hydrazone, followed by the reduction of the carbon-nitrogen double bond. psu.edu This two-step process leverages the reactivity of carbonyl compounds.

First, an aldehyde or ketone reacts with a hydrazine, such as phenylhydrazine, to form a hydrazone. wikipedia.orglibretexts.orglibretexts.org This reaction is an example of nucleophilic addition to the carbonyl group and is mechanistically similar to imine formation. libretexts.orgchemtube3d.com The reaction is typically performed by condensing the two reactants, often with acid or base catalysis, to yield the corresponding hydrazone where the carbonyl oxygen is replaced by a =N-NHR group. wikipedia.orgstackexchange.com

The second step involves the reduction of the C=N bond of the hydrazone. Unlike the Wolff-Kishner reduction, which reduces the carbonyl group to a methylene (B1212753) group under harsh basic conditions, this transformation targets the imine-like bond to yield a hydrazine. libretexts.orglibretexts.org Various reducing agents can be employed for this purpose. For instance, powerful reagents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) can reduce acyl functions present in hydrazines to alkyl groups. psu.edu Similarly, catalytic hydrogenation or the use of hydride reagents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) can achieve this transformation, converting the hydrazone into the desired N,N'-disubstituted hydrazine derivative. psu.edu This method is a cornerstone in the synthesis of various alkylated hydrazines. psu.edu

Direct N-Alkylation with Alkyl Halides

Direct alkylation of a protected hydrazine precursor with an alkyl halide is a more direct route to the target compound. fishersci.co.uk This method typically starts with an N-Boc-N'-arylhydrazine, such as tert-butyl 2-phenylhydrazine-1-carboxylate. The primary challenge in this approach is achieving regioselectivity, as either nitrogen atom could potentially be alkylated.

A highly effective methodology to control the site of alkylation involves the formation of a nitrogen dianion. organic-chemistry.orgd-nb.info In this process, a protected hydrazine like PhNHNHBoc is treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi), at low temperatures in a solvent like tetrahydrofuran (THF). organic-chemistry.orgd-nb.info This deprotonates both nitrogen atoms, forming a stable dianion intermediate. organic-chemistry.org

The subsequent addition of an alkylating agent, such as an alkyl halide, allows for selective alkylation. organic-chemistry.org This method provides a direct and efficient pathway to substituted hydrazines, minimizing byproducts and avoiding the multiple protection-deprotection steps required in other strategies. organic-chemistry.orgd-nb.info The reactivity of the alkyl halide influences the reaction rate, with iodides reacting faster than bromides and chlorides. d-nb.info This approach allows for selective monoalkylation or even sequential dialkylation with different substituents in a one-pot reaction. d-nb.info

Alternative and Emerging Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient routes for constructing substituted hydrazine derivatives, focusing on aspects like atom economy, mild reaction conditions, and green chemistry.

Intramolecular N-N Bond Formation via Aza-Lossen Rearrangement Analogs

The aza-Lossen rearrangement has emerged as a powerful tool for the chemoselective formation of N-N bonds, providing a novel pathway to complex hydrazine derivatives. nih.gov This process converts amines into hydrazines in a two-step sequence under mild and safe conditions. nih.gov The Lossen rearrangement itself is the conversion of a hydroxamic acid to an isocyanate. researchgate.netwikipedia.org The aza-Lossen analog applies similar principles to form the critical N-N linkage, offering a significant advantage over traditional methods that often require harsh conditions or pre-functionalized precursors. nih.gov

Metal-Catalyzed C-N Coupling Reactions Involving Hydrazides

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. This technology has been successfully extended to the synthesis of N-aryl hydrazides. organic-chemistry.org In this approach, a protected hydrazide is coupled with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgacs.org

This method is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the hydrazide component. organic-chemistry.org Studies have shown that various palladium precursors and phosphine-based ligands can effectively catalyze the reaction. For instance, the use of a bulky, electron-rich MOP-type ligand with Cs2CO3 as the base in 1,4-dioxane (B91453) has been reported to give excellent yields for the N-arylation of hydrazides with aryl bromides and chlorides. organic-chemistry.org This approach provides a practical and efficient route for producing monoaryl-substituted hydrazines, which are valuable synthetic intermediates. organic-chemistry.orgnih.gov

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)2 / L9 | Cs2CO3 | 1,4-Dioxane | 95 | organic-chemistry.org |

| 4-Chlorobenzonitrile | Pd(OAc)2 / L9 | Cs2CO3 | 1,4-Dioxane | 92 | organic-chemistry.org |

| 1-Bromo-4-methoxybenzene | Pd(OAc)2 / P(t-Bu)3 | Cs2CO3 | Toluene | 95 | acs.org |

| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)2 / P(t-Bu)3 | Cs2CO3 | Toluene | 91 | acs.org |

Solvent-Free and Green Chemistry Protocols for Boc-Protection

The protection of one of the nitrogen atoms of a hydrazine with a tert-butoxycarbonyl (Boc) group is a crucial step in many synthetic sequences. Traditional methods for Boc-protection often require organic solvents and catalysts. umich.edu In line with the principles of green chemistry, efficient solvent-free protocols have been developed. umich.edusemanticscholar.orgresearchgate.net

A notable method involves stirring the hydrazine substrate directly in molten di-tert-butyl dicarbonate (Boc2O), which has a low melting point (22-24 °C). semanticscholar.org This technique eliminates the need for any solvent or catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.orgresearchgate.net The reaction proceeds cleanly, and the resulting Boc-protected hydrazine can often be isolated in high yield and purity through simple workup procedures. semanticscholar.org This solventless approach is not only environmentally friendly but can also be advantageous for industrial-scale synthesis due to its simplicity and robustness. semanticscholar.org

| Hydrazine Substrate | Conditions | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Phenylhydrazine | Molten Boc2O, rt | 0.5 | 95 | semanticscholar.org |

| Methylhydrazine | Molten Boc2O, rt | 0.5 | 80 | semanticscholar.org |

| Benzylhydrazine | Molten Boc2O, rt | 0.5 | 98 | semanticscholar.org |

| tert-Butyl carbazate | Molten Boc2O, rt | 24 | 96 | semanticscholar.org |

Regioselective Synthesis of N-Protected Hydrazines

The presence of two nucleophilic nitrogen atoms in hydrazine derivatives makes regioselectivity a central issue in their synthesis. researchgate.net Developing methods that can selectively functionalize one nitrogen over the other is crucial for creating well-defined structures.

Several strategies have been developed to address this challenge. As discussed previously, the formation of a nitrogen dianion followed by controlled alkylation provides excellent regioselectivity. organic-chemistry.orgd-nb.info In metal-catalyzed C-N coupling reactions, the choice of starting materials can dictate the outcome; for example, coupling an aryl halide with mono-Boc-protected hydrazine (NH2NHBoc) selectively yields the N'-aryl product. organic-chemistry.org

Other approaches involve multi-step, one-pot sequences where the inherent reactivity differences between the hydrazine's nitrogen atoms are exploited. For example, in the synthesis of certain N-substituted pyrazoles, the more nucleophilic, substituted nitrogen of methylhydrazine can be directed to react selectively with an electrophilic center, leading to a single regioisomer. nih.gov The development of such regioselective methods is critical for expanding the synthetic utility of hydrazines and enabling the efficient construction of complex molecules for various applications. nih.gov

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 1 Ethyl 2 Phenylhydrazine 1 Carboxylate Transformations

Oxidative Dehydrogenation Reactions

The oxidation of the N-N single bond in the hydrazine (B178648) core is a key transformation, leading to the formation of a stable N=N double bond. This process, known as oxidative dehydrogenation, converts the hydrazine derivative into a corresponding azo compound.

Conversion to Alkyl 2-Phenyldiazene-1-carboxylates (Azo Compounds)

A significant application of tert-butyl 1-ethyl-2-phenylhydrazine-1-carboxylate and related structures is their conversion to alkyl 2-phenyldiazene-1-carboxylates, commonly known as azocarboxylates. This transformation has been efficiently achieved using modern photocatalytic methods.

A novel and environmentally friendly method for the oxidative dehydrogenation of alkyl 2-phenylhydrazine-1-carboxylates involves the use of visible light in conjunction with an organic photocatalyst, sodium anthraquinone (B42736) sulfonate (SAQS). nih.govrsc.org This procedure facilitates the synthesis of various azo compounds, including tert-butyl azocarboxylates, in high yields under mild, aerobic conditions. rsc.org The use of visible light and air as the terminal oxidant makes this a practical and sustainable synthetic approach. nih.gov

The efficiency of the SAQS-catalyzed oxidative dehydrogenation is highly dependent on the reaction parameters. Systematic screening has shown that the choice of solvent, the presence of a base, and the light source are critical for achieving high product yields.

Initial studies using ethyl 2-phenylhydrazine-1-carboxylate as a model substrate revealed that the reaction requires a photocatalyst, a base, and light. rsc.org In the absence of any of these components, no reaction was observed. Acetonitrile (B52724) (MeCN) was identified as the optimal solvent. Various inorganic and organic bases were tested, with potassium carbonate (K₂CO₃) proving to be the most effective additive for the transformation. rsc.org The reaction proceeds efficiently under irradiation from blue LEDs. rsc.org

Table 1: Screening of Reaction Conditions for the Synthesis of Ethyl (E)-2-phenyldiazene-1-carboxylate rsc.org

| Entry | Photocatalyst | Additive | Solvent | Yield (%) |

| 1 | --- | K₂CO₃ | MeCN | NR |

| 2 | SAQS | --- | MeCN | Trace |

| 3 | SAQS | K₂CO₃ | MeCN | 92 |

| 4 | SAQS | K₂CO₃ | Dioxane | 65 |

| 5 | SAQS | K₂CO₃ | CH₂Cl₂ | 41 |

| 6 | SAQS | K₂CO₃ | THF | 38 |

| 7 | SAQS | Cs₂CO₃ | MeCN | 85 |

| 8 | SAQS | DBU | MeCN | 77 |

Reaction conditions: Substrate (1.0 mmol), photocatalyst (0.03 mmol), additive (0.15 mmol), solvent (2 mL), room temperature, irradiation with 5 W blue LEDs for 15 h. NR = No Reaction. Data sourced from a study on visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation. rsc.org

A plausible mechanism for the visible-light-driven, SAQS-catalyzed dehydrogenation has been proposed based on control experiments and established photoredox principles. nih.gov The catalytic cycle is initiated by the absorption of visible light by the SAQS photocatalyst, promoting it to an electronically excited state ([SAQS]*). nih.gov

This excited species is a potent oxidant and engages in a single electron transfer (SET) with the phenylhydrazine (B124118) carboxylate substrate. This electron transfer generates the radical anion of the catalyst ([SAQS]•−) and the radical cation of the hydrazine substrate. nih.gov Subsequently, the [SAQS]•− radical anion transfers an electron to molecular oxygen (O₂), the terminal oxidant, to form a superoxide (B77818) anion (O₂•−). This step regenerates the ground-state SAQS catalyst, allowing it to re-enter the catalytic cycle. nih.gov The hydrazine radical cation intermediate then proceeds through further steps, likely involving deprotonation and a second oxidation event, to ultimately form the stable azo compound product and water. nih.govrsc.org

Other Oxidative Pathways for Hydrazines and Hydrazine Carboxylates

Beyond photocatalysis, hydrazines are susceptible to oxidation through various biological and chemical pathways. The specific products and intermediates can depend on the substitution pattern of the hydrazine and the nature of the oxidant.

In biological systems, enzymes such as cytochrome P-450 and monoamine oxidase can metabolize hydrazine derivatives. uthscsa.edu The oxidation of 1,2-disubstituted hydrazines by these enzymes typically involves the nitrogen-nitrogen bond, leading to the formation of stable azo intermediates. uthscsa.edu Neutrophils can also catalyze the metabolism of hydrazines, proceeding through pathways that generate carbon-centered radicals. nih.gov The mechanism of oxidation appears to depend on the substitution pattern, with monosubstituted hydrazines being oxidized primarily by myeloperoxidase, while disubstituted derivatives are oxidized mainly by active oxygen species. nih.gov

Chemical oxidation of hydrazine in aqueous solutions can be accelerated by metal ions like copper and manganese and tends to proceed faster in alkaline solutions. dtic.mil The products of hydrazine decomposition in the presence of oxygen are typically nitrogen and water. dtic.mil Studies on the electrooxidation of isotopically labeled hydrazine suggest the formation of an intermediate tetrazane (B14724677) (N₄H₆) species, which then decomposes to produce molecular nitrogen. mdpi.com This pathway helps explain the isotopic scrambling observed in the nitrogen gas product. mdpi.com

Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines due to its stability under many reaction conditions. wikipedia.orgnih.gov However, its removal, or deprotection, is a crucial step to liberate the free hydrazine functionality for subsequent reactions. The Boc group is characteristically acid-labile, and its cleavage is typically accomplished under acidic conditions. wikipedia.org

A variety of reagents and conditions have been developed for Boc deprotection. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrogen chloride (HCl) in solvents like methanol (B129727), ethyl acetate (B1210297), or dioxane are commonly employed. wikipedia.orgnih.govarizona.edu The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and a proton.

More specific and milder methods have also been reported. A protocol using trifluoromethanesulfonic acid (TfOH) in a mixture of trifluoroethanol and dichloromethane at low temperatures has been shown to effectively deprotect Boc-protected phenylhydrazines. nih.gov Another mild method utilizes oxalyl chloride in methanol at room temperature. nih.gov For applications requiring high selectivity, 4 M HCl in anhydrous dioxane is effective for cleaving N-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters. arizona.edu Large-scale deprotections can also be carried out using concentrated aqueous HCl in acetone. researchgate.net

Table 2: Common Reagents for Boc Deprotection of Hydrazines/Amines

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | wikipedia.org |

| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate, Dioxane | Room Temperature | wikipedia.orgarizona.edu |

| Trifluoromethanesulfonic Acid (TfOH) | CF₃CH₂OH / CH₂Cl₂ | -40 °C | nih.gov |

| Oxalyl Chloride | Methanol | Room Temperature | nih.gov |

| Aqueous HCl | Acetone | Not specified | researchgate.net |

Acid-Induced Cleavage Mechanisms (e.g., Triflic Acid, Trifluoroacetic Acid)

The standard method for the cleavage of the N-Boc group is treatment with a strong acid. rsc.org The generally accepted mechanism for this transformation begins with the protonation of the carbamate's carbonyl oxygen by the acid. total-synthesis.comcommonorganicchemistry.com This initial step is followed by the fragmentation of the protonated intermediate, leading to the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free hydrazine. commonorganicchemistry.com The released tert-butyl cation can then be quenched by a nucleophilic species, deprotonate to form isobutylene gas, or potentially polymerize. commonorganicchemistry.com

Trifluoroacetic acid (TFA) is commonly employed for this purpose, often used in a solvent like dichloromethane (DCM). fishersci.co.ukcommonorganicchemistry.com The reaction is typically fast and proceeds at room temperature. fishersci.co.uk While effective, the deprotection with TFA may require a large excess of the acid to achieve a reasonable reaction rate. acs.orgresearchgate.net

Triflic acid (trifluoromethanesulfonic acid, TfOH) represents a much stronger acid option. Its use can be advantageous for particularly stable or sensitive substrates. For electron-rich arylhydrazines, a significant side reaction during acid-induced deprotection is the alkylation of the aromatic ring by the liberated tert-butyl cation. acsgcipr.org Using a very strong acid like TfOH can mitigate this by ensuring the complete and rapid protonation of the deprotected hydrazine, which deactivates it toward electrophilic attack.

| Reagent | Typical Conditions | Key Mechanistic Feature | Considerations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-100% TFA in DCM, 0°C to RT | Protonation of carbamate (B1207046) followed by fragmentation. commonorganicchemistry.com | Excess acid may be required; potential for side reactions from t-butyl cation. acs.orgacsgcipr.org |

| Triflic Acid (TfOH) | Catalytic to stoichiometric amounts in various solvents. | Very strong acid ensures rapid protonation and cleavage. | Can suppress side reactions like Friedel-Crafts alkylation in sensitive substrates. |

Mild Deprotection Using Oxalyl Chloride in Methanol

An alternative, milder method for the deprotection of N-Boc groups utilizes a system of oxalyl chloride in methanol. uky.edusemanticscholar.orgrsc.org This approach is effective for a wide range of substrates, including aromatic, aliphatic, and heterocyclic compounds, with reactions typically completing at room temperature within 1 to 4 hours and yielding the deprotected amine in high yields. nih.govrsc.org

The proposed mechanism for this transformation highlights the electrophilic nature of oxalyl chloride. rsc.orgresearchgate.net It is suggested that the reaction initiates with the addition of the carbamate's carbonyl group to one of the carbonyls of oxalyl chloride. rsc.org A series of subsequent steps, including the elimination of a tert-butyl cation, leads to an oxazolidinedione-like intermediate. rsc.org This intermediate is then hydrolyzed during workup, breaking down to release the free amine along with byproducts like carbon dioxide and carbon monoxide. rsc.org The tert-butyl cation generated in the process is quenched by the methanol solvent to form isobutanol. rsc.org

Optimization studies have shown that using three equivalents of oxalyl chloride in methanol provides good to excellent yields. nih.gov This method avoids the use of strong acids, which can be beneficial for substrates containing other acid-sensitive functional groups. nih.gov

| Entry | Reaction Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Oxalyl chloride, neat, RT | 72 | 0 |

| 2 | Oxalyl chloride, CHCl₃, RT | 24 | 23 |

| 3 | Oxalyl chloride, CHCl₃, 62°C | 24 | 0 |

| 4 | Oxalyl chloride (5 equiv.), MeOH, RT | 0.5 | 80 |

| 5 | Oxalyl chloride (3 equiv.), MeOH, RT | 0.5-3 | >70 |

Challenges and Selectivity Considerations in Deprotection

While N-Boc deprotection is a common reaction, it is not without its challenges. A primary issue arises from the generation of the tert-butyl carbocation intermediate. commonorganicchemistry.comacsgcipr.org This reactive electrophile can participate in undesirable side reactions. acsgcipr.org In the context of this compound, the electron-rich phenyl ring is particularly susceptible to Friedel-Crafts alkylation by the tert-butyl cation, leading to impurities. acsgcipr.org Furthermore, if the reaction is performed in the presence of halide ions, the cation can be trapped to form tert-butyl halides, which may be classified as potential genotoxic impurities. acsgcipr.org To circumvent these issues, "scavenger" reagents, such as triethylsilane or thiophenol, are often added to the reaction mixture to trap the carbocation. acsgcipr.org

Selectivity is another critical consideration, especially in complex molecules with multiple protecting groups. acs.org The N-Boc group is among the most acid-labile amine protecting groups, which allows for its selective removal in the presence of more robust groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). total-synthesis.com However, achieving selectivity over other acid-sensitive functionalities, such as tert-butyl esters or ethers, can be challenging and often requires careful optimization of reaction conditions, such as using milder acids or specific catalytic systems. acs.org The relative lability generally follows the order of N-Boc > O-tBu (tert-butyl ester/ether).

Nucleophilic Reactivity and Condensation Reactions

Once deprotected, the resulting 1-ethyl-1-phenylhydrazine (B1581782) possesses two nucleophilic nitrogen atoms, making it a valuable building block for the synthesis of nitrogen-containing heterocycles.

Participation in Cyclocondensation Reactions for Heterocycle Formation

The Fischer indole (B1671886) synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.comnih.gov

In this context, this compound serves as a stable, protected precursor to the reactive 1-ethyl-1-phenylhydrazine. nih.gov The synthesis can be performed in a one-pot fashion where the Boc group is first cleaved under acidic conditions, and the resulting hydrazine salt is then directly reacted with a carbonyl compound without isolation. rsc.org The mechanism proceeds through the formation of the N-ethyl-N-phenylhydrazone, which tautomerizes to its enamine form. wikipedia.orgnih.gov This is followed by a key uky.eduuky.edu-sigmatropic rearrangement that forms a new C-C bond and breaks the weak N-N bond. byjus.comnih.gov Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org

| Carbonyl Partner | Resulting Indole Product |

|---|---|

| Acetone | 1-Ethyl-2,3-dimethyl-1H-indole |

| Pyruvic acid | 1-Ethyl-2-methyl-1H-indole-3-carboxylic acid |

| Cyclohexanone | 6-Ethyl-1,2,3,4,5,6-hexahydrocarbazole |

The synthesis of pyrazoles, another important class of heterocycles, is commonly achieved through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.commdpi.com Following deprotection, the 1-ethyl-1-phenylhydrazine generated from the title compound can act as the dinucleophile in this reaction.

The reaction with a 1,3-diketone is initiated by the condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups to form a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. nih.gov A final dehydration step then yields the aromatic pyrazole (B372694) ring. nih.gov When an unsymmetrical 1,3-diketone is used as the starting material, the reaction can potentially lead to a mixture of two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial condensation. nih.govnih.gov

The reaction can also proceed with derivatives like enaminodiketones. In this case, the more reactive ketone carbonyl is typically attacked first by the hydrazine, followed by cyclization and elimination of the enamine's amine group to form the pyrazole ring.

| 1,3-Dicarbonyl Partner | Resulting Pyrazole Product |

|---|---|

| Acetylacetone (2,4-Pentanedione) | 1-Ethyl-3,5-dimethyl-2-phenyl-1H-pyrazolium |

| Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione) | 1-Ethyl-2,3,5-triphenyl-1H-pyrazolium |

| Ethyl acetoacetate | 2-Ethyl-5-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one |

Formation of Pyrazoles from Diketone or Enaminodiketone Derivatives

Regioselectivity in Pyrazole Ring Formation

The synthesis of pyrazoles through the condensation of a monosubstituted hydrazine with a non-symmetrical 1,3-dicarbonyl compound can potentially yield two regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors of the substituents on both the hydrazine and the dicarbonyl compound. nih.govnih.gov

In the case of this compound, the molecule possesses two distinct nitrogen atoms: one acylated with a tert-butoxycarbonyl (Boc) group and substituted with an ethyl group, and the other substituted with a phenyl group. The reaction with a 1,3-diketone, such as R¹COCH₂COR³, where R¹ and R³ are different, proceeds via nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon, followed by cyclization and dehydration.

The regioselectivity is determined by which nitrogen atom initiates the attack and at which carbonyl group. Generally, the less sterically hindered and more nucleophilic nitrogen atom preferentially attacks the more electrophilic (less sterically hindered) carbonyl carbon. The bulky Boc group and the ethyl group on one nitrogen, and the phenyl group on the other, introduce significant steric and electronic differences. For instance, in reactions with β-aminoenones, high regioselectivity is achieved when the least bulky substituent is attached at the β-position of the enone. nih.gov The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Steric Hindrance | The less hindered nitrogen of the hydrazine attacks the less hindered carbonyl of the diketone. | A methylhydrazine reacting with a diketone bearing a bulky tert-butyl group and a smaller methyl group. |

| Electronic Effects | The more nucleophilic nitrogen attacks the more electrophilic carbonyl. Electron-withdrawing groups on the diketone increase carbonyl electrophilicity. | Reaction with a trifluoromethyl-substituted diketone often leads to a specific regioisomer. nih.gov |

| Solvent | Fluorinated alcohols like TFE and HFIP can enhance regioselectivity compared to standard solvents like ethanol. conicet.gov.ar | Improved isomer ratios observed in 2,2,2-trifluoroethanol. conicet.gov.ar |

| Reaction Conditions | Temperature and catalysts can influence the kinetic vs. thermodynamic product distribution. | Microwave irradiation has been used to synthesize novel 3,5-disubstituted-1H-pyrazoles. mdpi.com |

Role of Substituted Hydrazines in Pyrazole Synthesis

Substituted hydrazines are fundamental building blocks in the synthesis of the pyrazole ring, acting as the binucleophilic N-N component that condenses with a 1,3-dielectrophilic species. mdpi.comrsc.org The reaction mechanism, while seemingly straightforward, is complex and can proceed through several intermediates. researchgate.net

Synthesis of Triazoles, Oxadiazoles, and other N-Heterocycles

This compound can serve as a precursor for various other N-heterocycles, including triazoles and oxadiazoles. The synthetic strategies typically involve the reaction of the hydrazine moiety with reagents containing the necessary carbon and nitrogen or oxygen atoms to complete the heterocyclic ring.

Triazoles:

1,2,3-Triazoles: These can be synthesized via Boulton–Katritzky rearrangement of hydrazones derived from certain heterocyclic systems. beilstein-journals.org Another prominent method is the copper-catalyzed "click chemistry" reaction between an azide (B81097) and an alkyne, for which the hydrazine can be a precursor to the azide component. nih.govijprajournal.com

1,2,4-Triazoles: A common route involves the cyclization of N-acylthiosemicarbazides, which can be prepared from the reaction of an acid hydrazide with an isothiocyanate. tijer.orgnih.gov Alternatively, condensation of hydrazides with nitriles is a reported method. tijer.org

Oxadiazoles:

1,3,4-Oxadiazoles: These are frequently synthesized by the dehydrative cyclization of diacylhydrazines or by the oxidation of acylhydrazones. ijcr.inforesearchgate.net For example, reacting an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization, yields the 1,3,4-oxadiazole (B1194373) ring.

1,2,4-Oxadiazoles: Synthesis often involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives. nih.govmdpi.com The hydrazine can be a starting material for the synthesis of the required amidoxime.

The presence of the Boc protecting group in this compound offers a handle for selective reactions and can be removed under acidic conditions when desired. nih.gov

Reactions with Carbonyl Compounds to Form Hydrazones

Hydrazines readily react with aldehydes and ketones to form hydrazones, which are compounds containing a carbon-nitrogen double bond (C=N-N). vedantu.com This condensation reaction is a fundamental transformation in organic chemistry. This compound, upon reaction with a carbonyl compound, would yield the corresponding N-Boc-protected hydrazone. The reaction is typically catalyzed by acid and involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. The less sterically hindered and more basic nitrogen of the hydrazine is expected to be the primary nucleophile.

Subsequent Transformations of Hydrazone Intermediates

Hydrazones are stable but also synthetically versatile intermediates that can undergo a variety of subsequent transformations. pharmaguideline.com

Cyclization Reactions: As mentioned, hydrazones derived from α,β-unsaturated carbonyl compounds can cyclize to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov

1,3-Dipolar Cycloadditions: Tosylhydrazones, derived from hydrazones, can generate diazo compounds in situ, which then undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes to form pyrazoles and other heterocycles. rsc.org

Fischer Indole Synthesis: While typically associated with arylhydrazones, this reaction involves the acid-catalyzed rearrangement of a hydrazone to form an indole. The specific substitution pattern of the hydrazone derived from this compound would dictate the feasibility and outcome of such a reaction.

Reduction: The C=N bond of a hydrazone can be reduced to form a substituted hydrazine.

Reactions as Chiral Building Blocks

Stereoselective Syntheses Involving Chiral Boc-Protected Hydrazines

While this compound itself is achiral, the principles of stereoselective synthesis can be applied to reactions involving this scaffold. Chiral, non-racemic Boc-protected hydrazines are valuable building blocks for the synthesis of enantiomerically enriched molecules. rsc.org

Stereoselectivity can be introduced in several ways:

Use of a Chiral Hydrazine: If a chiral derivative of this compound were used (e.g., by introducing a chiral center in the ethyl group or by using a chiral phenyl analogue), it could act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: An achiral hydrazine can react with a prochiral substrate in the presence of a chiral catalyst to produce an enantiomerically enriched product. For example, the asymmetric addition of formaldehyde (B43269) tert-butyl hydrazone to carbonyl compounds has been developed as a catalytic enantioselective process. rsc.org

Substrate-Controlled Diastereoselectivity: Reaction of the hydrazine with a chiral carbonyl compound can lead to the formation of diastereomeric hydrazones, which may be separable or may react with different rates in subsequent transformations.

A key application is in the enantioselective synthesis of β-hydrazino alcohols and α-hydrazino aldehydes, which are valuable precursors for other chiral molecules like amino acids and peptidomimetics. organic-chemistry.org These methods often involve organocatalysis or transition-metal catalysis to achieve high levels of enantiocontrol. organic-chemistry.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoroethanol (TFE) |

| 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) |

| 5-hydroxy-Δ²-pyrazoline |

| 1,2,3-Triazole |

| 1,2,4-Triazole |

| 1,3,4-Oxadiazole |

| 1,2,4-Oxadiazole |

| Hydrazone |

| Pyrazoline |

| Tosylhydrazone |

| Indole |

| β-hydrazino alcohol |

Applications of Tert Butyl 1 Ethyl 2 Phenylhydrazine 1 Carboxylate in Advanced Organic Synthesis

Precursors for Nitrogen-Containing Heterocyclic Scaffolds

The core reactivity of the hydrazine (B178648) moiety within tert-butyl 1-ethyl-2-phenylhydrazine-1-carboxylate makes it an ideal starting material for constructing a range of nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and natural products.

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for constructing the indole ring system. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). wikipedia.orgnih.gov

This compound is a suitable precursor for this reaction. Under the strong acidic conditions (using Brønsted or Lewis acids) required for the Fischer synthesis, the acid-labile Boc group is cleaved, revealing the N-ethyl-N'-phenylhydrazine. wikipedia.org This in-situ generated hydrazine then reacts with a carbonyl compound to form the key hydrazone intermediate. The subsequent reaction proceeds through a rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. nih.gov The use of this specific N-ethyl substituted precursor allows for the direct synthesis of N-ethyl indoles, a common structural motif.

Table 1: General Scheme for Indole Synthesis This interactive table outlines the role of this compound in the Fischer Indole Synthesis.

| Step | Reactants | Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. Deprotection & Hydrazone Formation | This compound, Ketone/Aldehyde (R1, R2 = alkyl, aryl, H) | Acid (e.g., HCl, H₂SO₄, ZnCl₂) | Arylhydrazone | The Boc group is removed, and the resulting hydrazine condenses with the carbonyl compound. |

| 2. Tautomerization | Arylhydrazone | Acid | Ene-hydrazine | The hydrazone tautomerizes to its more reactive ene-hydrazine form. wikipedia.org |

| 3. Cyclization & Rearrangement | Ene-hydrazine | Acid, Heat | Di-imine intermediate | A key rsc.orgrsc.org-sigmatropic rearrangement occurs, forming a new C-C bond. wikipedia.orgnih.gov |

The Knorr pyrazole (B372694) synthesis, first reported in 1883, is a foundational method for synthesizing pyrazole derivatives. drugfuture.commdpi.com This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. mdpi.comchemhelpasap.comresearchgate.net The versatility of this method allows for the preparation of a wide array of substituted pyrazoles, which are core structures in many agrochemicals and pharmaceuticals. rsc.org

Following the removal of the Boc protecting group, the resulting N-ethyl-N'-phenylhydrazine can serve as the hydrazine component in the Knorr synthesis. The reaction with an unsymmetrical 1,3-dicarbonyl compound proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. rsc.orgchemhelpasap.com The use of an N,N'-disubstituted hydrazine like the one derived from the title compound leads to the formation of pyrazolium (B1228807) salts or related derivatives, which are valuable building blocks for more complex molecular architectures. The reaction of tert-butylhydrazine (B1221602) and phenylhydrazine with various dicarbonyl precursors to form pyrazoles is well-documented, establishing a clear precedent for this application. chemhelpasap.comnih.govorgsyn.org

Table 2: General Scheme for Pyrazole Synthesis via Knorr Condensation This interactive table illustrates the synthesis of pyrazole derivatives using the subject compound as a precursor.

| Step | Reactants | Conditions | Product | Description |

|---|

The reactivity of the hydrazine functional group extends beyond the synthesis of indoles and pyrazoles, enabling access to a broader range of nitrogen-containing heterocycles (aza-scaffolds).

Pyridazines : The condensation of hydrazines with 1,4-dicarbonyl compounds is a standard method for the synthesis of the six-membered pyridazine (B1198779) ring system. After deprotection, N-ethyl-N'-phenylhydrazine can be reacted with a suitable 1,4-dicarbonyl precursor to afford substituted dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine.

1,2,3-Triazoles : While not a direct condensation, the hydrazine moiety is foundational to precursors used in triazole synthesis. For instance, click chemistry and other cycloaddition reactions often employ azides, which can be prepared from hydrazine derivatives. nih.govijprajournal.com Syntheses of 1,2,3-triazoles have been achieved from N-tosylhydrazones and azides, demonstrating the utility of hydrazine-derived functionalities in constructing this important heterocycle. researchgate.net

Role in the Synthesis of Complex Molecules

In the context of synthesizing large, multifunctional molecules, such as natural products or drug candidates, protecting group strategies are essential. This compound serves as a key intermediate, allowing for the controlled introduction of the hydrazine functionality at a desired stage of a complex synthesis.

The Boc group is exceptionally useful in multi-step synthesis due to its stability under a wide range of conditions (e.g., basic, reductive, nucleophilic) and its selective removal under acidic conditions. nih.govrsc.org In a total synthesis, the N-ethyl-N'-phenylhydrazine moiety can be introduced early as its Boc-protected form. The protected hydrazine is inert to many common reagents, allowing chemists to perform modifications on other parts of the molecule without undesired side reactions at the hydrazine nitrogens.

At a later, strategic point in the synthesis, the Boc group is removed to unmask the reactive hydrazine. This newly available functional group can then be used in a key ring-forming step, such as a Fischer indole synthesis, to complete the core structure of a complex target molecule. rsc.org This strategy of masking and revealing a key functional group is a cornerstone of modern synthetic chemistry, enabling the efficient construction of intricate molecular architectures. nih.govingentaconnect.com

The primary role of this compound in functional group interconversions is centered on the protection and deprotection of the hydrazine moiety. The compound allows a chemist to effectively convert a highly nucleophilic and reactive N-ethyl-N'-phenylhydrazine into a stable, non-basic, and unreactive tert-butyl carbamate (B1207046). nih.gov

This "interconversion" is temporary and fully reversible. The deprotection step, typically achieved with a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like zinc bromide (ZnBr₂), quantitatively converts the carbamate back into the free hydrazine, which is often protonated as a more stable salt. nih.govresearchgate.net This controlled protection-deprotection sequence is a critical tool, allowing the hydrazine functional group to be handled as a stable carbamate throughout various synthetic steps before being regenerated for a final, intended transformation.

Table 3: Functional Group Interconversion via Protection/Deprotection This interactive table shows the reversible conversion between the free hydrazine and its Boc-protected carbamate form.

| Transformation | Starting Material | Reagents | Product | Functional Group Change |

|---|---|---|---|---|

| Protection | N-ethyl-N'-phenylhydrazine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | This compound | Hydrazine → Carbamate |

| Deprotection | this compound | Acid (e.g., TFA, HCl, ZnBr₂) nih.govresearchgate.net | N-ethyl-N'-phenylhydrazine (salt) | Carbamate → Hydrazine |

Contribution to Protecting Group Strategies

The compound this compound serves as a valuable intermediate in organic synthesis, primarily due to the presence of the tert-butyloxycarbonyl (Boc) protecting group. This group plays a crucial role in temporarily masking the reactivity of the hydrazine moiety, allowing for selective transformations elsewhere in a molecule. The strategy revolves around the stability of the Boc group under certain conditions and its predictable cleavage under others.

The primary function of the Boc group in this context is to decrease the nucleophilicity of the hydrazine nitrogen atom to which it is attached. By converting the amine into a carbamate, its tendency to react with electrophiles is significantly suppressed. This protection is essential in multi-step syntheses where the unprotected hydrazine could lead to undesired side reactions.

A key feature of the Boc protecting group is its stability towards most nucleophiles and basic conditions. organic-chemistry.org This allows for reactions such as ester saponification or the use of base-labile protecting groups on other parts of the molecule without affecting the Boc-protected hydrazine. This stability is fundamental to the concept of orthogonal protection, a strategy that enables the selective removal of one protecting group in the presence of others. fiveable.me For instance, the acid-labile Boc group can be used in conjunction with base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group or groups removable by hydrogenolysis, such as the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group. fiveable.mechemistrysteps.com This orthogonality provides chemists with precise control over the sequence of bond-forming and deprotection steps. fiveable.me

The removal, or deprotection, of the Boc group from this compound is typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free hydrazine. chemistrysteps.com A variety of strong acids are effective for this transformation. wikipedia.org

Table 1: Common Acidic Reagents for Boc Group Cleavage

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (B109758) (DCM) | A very common and effective method for Boc removal. chemistrysteps.comwikipedia.org |

| Hydrochloric Acid (HCl) | In a solvent such as Methanol (B129727), Dioxane, or Ethyl Acetate (B1210297) | Another widely used, strong acid for deprotection. wikipedia.org |

| Trifluoromethanesulfonic Acid (TfOH) | In CF₃CH₂OH/CH₂Cl₂ at low temperatures | Effective for acid-sensitive, electron-rich systems, providing rapid deprotection. nih.gov |

This is an interactive table. Users can sort and filter the data.

Research on the acid-induced removal of the Boc group from structurally similar electron-rich arylhydrazides has provided detailed insights. For example, phenylhydrazines were successfully deprotected using 5 equivalents of trifluoromethanesulfonic acid (TfOH) in a mixture of trifluoroethanol and dichloromethane at -40 °C, with reaction times as short as 1.5 minutes yielding the deprotected hydrazine in 60–86% yields. nih.gov Under these strong acidic conditions, the resulting free hydrazine is fully protonated, which enhances its stability and prevents degradation. nih.gov During deprotection, the intermediate tert-butyl cation can potentially alkylate other nucleophilic sites in the molecule. This side reaction can be suppressed by using "scavengers" such as anisole (B1667542) or thioanisole. wikipedia.orgacsgcipr.org

One of the significant applications of Boc-protected hydrazines is in the Fischer indole synthesis, a powerful method for constructing the indole ring system. wikipedia.orgmdpi.com Using an N-Boc protected hydrazine allows the initial condensation with a ketone or aldehyde to proceed, with the Boc group being cleaved either in situ by the acidic catalyst or in a distinct subsequent step to facilitate the final cyclization. researchgate.netresearchgate.net The use of the Boc group in this manner prevents side reactions associated with the free hydrazine and can improve yields and product purity.

Table 2: Orthogonal Protecting Group Pairs with Boc

| Group 1 (Cleavage Condition) | Group 2 (Cleavage Condition) | Orthogonality |

|---|---|---|

| Boc (Acidic) | Fmoc (Basic, e.g., Piperidine) | Yes, conditions are mutually exclusive. fiveable.me |

| Boc (Acidic) | Cbz (Hydrogenolysis, e.g., H₂/Pd-C) | Yes, conditions are mutually exclusive. chemistrysteps.com |

| Boc (Acidic) | Allyl/Alloc (Transition Metal, e.g., Pd(0)) | Yes, conditions are mutually exclusive. fiveable.me |

| Boc (Acidic) | tBu ether/ester (Acidic) | No, both are acid-labile, though some selectivity may be possible. acsgcipr.org |

This is an interactive table. Users can sort and filter the data.

Spectroscopic Characterization for Structural and Mechanistic Elucidation of Tert Butyl 1 Ethyl 2 Phenylhydrazine 1 Carboxylate and Its Reaction Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H (proton) and ¹³C (carbon-13) NMR are the most common NMR experiments used for the structural elucidation of organic compounds. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete assignment of the carbon-hydrogen framework.

For tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate, the expected ¹H NMR spectrum would feature distinct signals corresponding to the three main structural motifs: the tert-butyl group, the ethyl group, and the phenyl group. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.5 ppm. rsc.org The ethyl group would present as a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), with their coupling confirming their adjacency. The five protons of the phenyl group would resonate in the aromatic region, generally between 6.8 and 7.3 ppm, as a series of multiplets. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected resonances include the carbonyl carbon of the tert-butoxycarbonyl (Boc) group at approximately 153-156 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the associated methyl carbons near 28 ppm. rsc.org The carbons of the ethyl and phenyl groups would appear in their characteristic aliphatic and aromatic regions, respectively. rsc.orgspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| tert-Butyl | -C(CH₃)₃ | ~1.5 (s, 9H) | ~28 (3 x CH₃) |

| tert-Butyl | -C (CH₃)₃ | - | ~80 (quat. C) |

| Carbamate (B1207046) | -C=O | - | ~155 (C=O) |

| Ethyl | -CH₂CH₃ | ~1.2 (t, 3H) | ~14 (CH₃) |

| Ethyl | -CH₂ CH₃ | ~3.6 (q, 2H) | ~45 (CH₂) |

| Phenyl | Ar-H | ~6.8-7.3 (m, 5H) | ~113-148 (Ar-C) |

| s = singlet, t = triplet, q = quartet, m = multiplet |

¹⁵N NMR spectroscopy, while less sensitive than ¹H NMR, is an invaluable tool for studying nitrogen-containing compounds like hydrazine (B178648) derivatives. nih.gov It provides direct information about the electronic environment of nitrogen atoms. In this compound, there are two distinct nitrogen atoms (N1 and N2).

N1 : Bonded to the electron-withdrawing Boc group and the electron-donating ethyl group.

N2 : Bonded to the phenyl group and N1.

The chemical shifts of these two nitrogens would be significantly different. Acylation of a nitrogen atom, as with the Boc group on N1, typically induces a substantial upfield shift (shielding) compared to alkylated or arylated nitrogens. nih.gov Therefore, the N1 signal is expected to appear at a lower chemical shift value compared to the N2 signal, which is part of an aniline-like system. science-and-fun.de This technique is particularly useful for tracking reactions at the nitrogen centers, such as deprotection of the Boc group or further substitution, as these changes would cause predictable shifts in the ¹⁵N NMR spectrum. nih.gov

For complex molecules or for the unambiguous assignment of all signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, confirming the molecular structure piece by piece. researchgate.netscience.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For the target compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network within the phenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹H-¹³C, one-bond correlations). This is crucial for definitively assigning which proton signal corresponds to which carbon signal. For instance, it would link the singlet at ~1.5 ppm to the tert-butyl methyl carbon signal at ~28 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons (typically two to three bonds, ¹H-¹³C). This is the key experiment for connecting the different fragments of the molecule. For example, correlations would be expected from the ethyl methylene protons to the carbonyl carbon of the Boc group and to the ipso-carbon of the phenyl ring, establishing the complete N-N-C backbone. nih.gov

Table 2: Key Expected 2D NMR Correlations for Structural Assignment

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Structural Information |

| COSY | Ethyl -CH₂- | Ethyl -CH₃ (via ¹H) | Confirms ethyl fragment |

| HSQC | tert-Butyl -CH₃ | tert-Butyl -CH₃ | Assigns C-H pairs |

| HMBC | tert-Butyl -CH₃ | Carbamate C=O | Confirms Boc group connectivity |

| HMBC | Ethyl -CH₂- | Carbamate C=O | Links ethyl group to N1-Boc |

| HMBC | Phenyl (ortho-H) | Ethyl -CH₂- | Links phenyl group to N2-ethyl |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, with the molecular formula C₁₃H₂₀N₂O₂, the calculated monoisotopic mass is 236.1525 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity and purity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. Common fragmentation pathways for N-Boc protected compounds include the loss of the tert-butyl group (as a C₄H₉ radical, 57 Da) or the loss of isobutene (C₄H₈, 56 Da). nih.gov Cleavage of the relatively weak N-N bond is also a characteristic fragmentation pathway for hydrazine derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching, bending). msu.edu It is an excellent tool for identifying the presence of specific functional groups. maricopa.edu

The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbamate carbonyl (C=O) stretch, expected in the region of 1700-1725 cm⁻¹. semanticscholar.orgpressbooks.pub Other key absorptions would include C-H stretching vibrations for the sp³-hybridized carbons of the ethyl and tert-butyl groups (typically 2850-3000 cm⁻¹) and the sp²-hybridized carbons of the phenyl ring (typically 3000-3100 cm⁻¹). libretexts.org The presence of the aromatic ring would also give rise to characteristic C=C stretching absorptions around 1600 and 1450-1500 cm⁻¹. vscht.cz Monitoring the appearance or disappearance of the strong C=O band can provide mechanistic insights during reactions involving the cleavage or formation of the Boc protecting group.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3000 - 3100 | C-H stretch | Aromatic (Phenyl) | Medium |

| 2850 - 3000 | C-H stretch | Aliphatic (Ethyl, t-Butyl) | Strong |

| 1700 - 1725 | C=O stretch | Carbamate | Very Strong |

| ~1600, 1450-1500 | C=C stretch | Aromatic Ring | Medium-Variable |

| 1250 - 1350 | C-N stretch | Amine/Amide | Medium |

| 1150 - 1250 | C-O stretch | Ester-like | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. This technique is particularly useful for studying compounds containing chromophores, which are typically conjugated π-systems.

The primary chromophore in this compound is the phenylhydrazine (B124118) moiety. Phenylhydrazine itself exhibits characteristic UV absorption maxima. nih.gov The substitution on the nitrogen atoms (acylation with the Boc group and alkylation with the ethyl group) modifies the electronic structure of this chromophore, leading to shifts in the position (λmax) and intensity of the absorption bands.

UV-Vis spectroscopy serves as a powerful tool for reaction monitoring. For instance, in a reaction where the phenyl ring is modified (e.g., nitration), the extension of the conjugated system would result in a bathochromic (red) shift of the λmax, which can be followed spectrophotometrically. Similarly, reactions involving the cleavage of the N-phenyl bond would lead to the disappearance of the characteristic aromatic absorption, providing a clear indication of the reaction's progress.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation and Regiochemical Analysis

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous structural elucidation of novel compounds, offering precise measurements of bond lengths, bond angles, and torsion angles. In the context of this compound, single-crystal XRD analysis would serve as the ultimate tool for confirming its molecular structure and unequivocally establishing its regiochemistry.

The regiochemistry of this compound is a critical aspect of its chemical identity. Specifically, it is essential to confirm the precise location of the ethyl and phenyl groups on the hydrazine nitrogen atoms. XRD analysis would provide a detailed map of electron density, allowing for the exact placement of each substituent. This would definitively distinguish the 1-ethyl-2-phenyl isomer from other possible regioisomers, such as the 1-phenyl-2-ethyl or 1,2-diethyl isomers.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset can be constructed to illustrate the type of information that would be obtained from such an analysis. The following table represents typical crystallographic parameters that might be expected for a compound of this nature, based on known structures of similar hydrazine derivatives and organic molecules.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C13H20N2O2 |

| Formula Weight | 236.31 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 1302.1(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.205 |

| Absorption Coefficient (mm⁻¹) | 0.083 |

| F(000) | 512 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.3 to 28.1 |

| Reflections collected | 11890 |

| Independent reflections | 3015 [R(int) = 0.045] |

| Final R indices [I > 2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

| Goodness-of-fit on F² | 1.05 |

In addition to confirming the connectivity of the atoms, XRD analysis would provide crucial insights into the conformational preferences of the molecule in the solid state. For example, the dihedral angle between the phenyl ring and the hydrazine backbone could be precisely determined, revealing any steric interactions that influence the molecule's shape. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding or van der Waals forces, would elucidate the crystal packing arrangement. This information is valuable for understanding the physical properties of the compound, such as its melting point and solubility.

The detailed structural information obtained from XRD is also critical for the study of reaction intermediates. If a reaction involving this compound were to yield a stable, crystalline intermediate, XRD could be employed to determine its structure. This would provide direct evidence for the proposed reaction mechanism, confirming the formation of specific bonds and the stereochemical outcome of the transformation.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Protocols

The future of synthesizing tert-Butyl 1-ethyl-2-phenylhydrazine-1-carboxylate and its analogs is increasingly geared towards sustainability. Green chemistry principles aim to reduce waste and eliminate hazardous substances, pushing researchers to explore more environmentally benign methodologies.

One promising area is the use of biocatalysis . The discovery and engineering of enzymes such as hydrazine (B178648) synthetases could provide a direct and sustainable route for forming the crucial N-N bond found in hydrazine derivatives. nih.govresearchgate.net Furthermore, engineered imine reductases (IREDs) are being developed for the efficient and highly selective reduction of hydrazone precursors, offering a green alternative to traditional methods that often rely on heavy metals. nih.gov These enzymatic processes operate under mild conditions and offer high levels of specificity, minimizing byproducts and environmental impact. nih.gov

Photocatalysis using visible light is another key green strategy. Systems involving ruthenium(II) complexes have been shown to facilitate the cleavage of N-N bonds in hydrazines under extremely mild conditions, using air as a sustainable oxidant. nih.govthieme-connect.com The development of photocatalysts for the formation of such bonds, or for other transformations of the target molecule, represents a significant and sustainable future research direction. Additionally, photocatalytic methods are being explored for producing hydrogen from hydrazine derivatives, highlighting their potential in green energy applications. bohrium.commdpi.com

Exploration of Novel Catalytic Systems for Transformations